7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile

Description

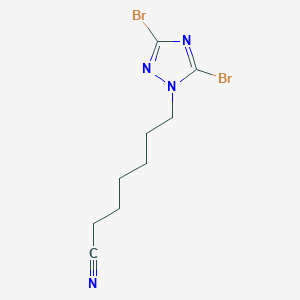

7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile is a halogenated triazole derivative featuring a nitrile-terminated heptane chain attached to a 3,5-dibromo-1H-1,2,4-triazole ring. Its molecular formula is C₉H₁₂Br₂N₄, with a calculated molecular weight of 336.03 g/mol.

Properties

IUPAC Name |

7-(3,5-dibromo-1,2,4-triazol-1-yl)heptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2N4/c10-8-13-9(11)15(14-8)7-5-3-1-2-4-6-12/h1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUSKFGUWNBINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN1C(=NC(=N1)Br)Br)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with heptanenitrile under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous monitoring of reaction parameters. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile can undergo various chemical reactions, including:

Oxidation: The bromine atoms can be oxidized to form bromate or bromide ions.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Bromate or bromide ions.

Reduction: Primary amines.

Substitution: Various substituted triazoles.

Scientific Research Applications

7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

Industry: The compound can be used in the production of materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile exerts its effects depends on its molecular targets and pathways. The bromine atoms and the nitrile group can interact with various biological targets, leading to different biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations:

The dioxane-containing analog (C₈H₁₁Br₂N₃O₂) exhibits improved solubility in aqueous media due to its oxygen-rich substituent, contrasting with the nitrile group’s hydrophobicity .

Halogenation Effects: The 3,5-dibromo substitution on the triazole ring increases electron deficiency, making the compound more reactive in nucleophilic substitution reactions compared to non-halogenated derivatives like β-(1,2,4-triazol-1-yl)-L-alanine .

Functional Group Impact: Nitrile groups (as in the target compound and C₄H₂Br₂N₄) are prone to hydrolysis or reduction, enabling downstream derivatization into amines or carboxylic acids. This contrasts with ester or amide functionalities in other triazole derivatives (e.g., methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate), which are more stable but less reactive .

Biological Activity

7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile is a compound derived from 3,5-dibromo-1H-1,2,4-triazole, which has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and data tables, highlighting its mechanisms of action, efficacy in different biological contexts, and safety profiles.

Chemical Structure:

The compound can be represented by the following structural formula:

Molecular Weight: 226.86 g/mol

CAS Number: 7411-23-6

IUPAC Name: 3,5-dibromo-1H-1,2,4-triazole

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antimicrobial Activity: Studies have shown that triazole derivatives possess significant antimicrobial properties. They inhibit the growth of various bacterial strains and fungi by disrupting cellular processes.

- Anticancer Properties: Certain triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. They may interfere with DNA synthesis or repair mechanisms.

- Enzyme Inhibition: Triazoles can act as enzyme inhibitors in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that this compound showed notable activity against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.0 |

Case Study 1: Antimicrobial Efficacy

A recent publication highlighted the use of this compound in treating infections caused by resistant strains of bacteria. The study reported a significant reduction in bacterial load in infected animal models when treated with this compound.

Case Study 2: Cancer Treatment

Another study focused on the anticancer properties of this triazole derivative in combination with conventional chemotherapy agents. The results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.

Safety Profile

While promising in its biological activities, safety assessments are crucial. According to data from PubChem and other sources:

- Acute Toxicity: The compound is classified as harmful if swallowed or if it comes into contact with skin (H302 and H312).

- Handling Precautions: It should be stored in a dark place and handled with care to prevent exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.